molecular formula C20H17NO4 B5595153 (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B5595153
M. Wt: 335.4 g/mol
InChI Key: IMMVBPRFCPEPJF-SXGWCWSVSA-N
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Description

(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, an isopropyl-substituted phenyl group, and an oxazole ring

Preparation Methods

The synthesis of (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can be achieved through several synthetic routes. One common method involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 4-isopropylbenzaldehyde in the presence of a base, followed by cyclization with an appropriate amine to form the oxazole ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole and phenyl rings, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures.

Scientific Research Applications

(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways involved in diseases such as cancer and inflammation.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on enzymes, inhibiting their activity. It may also interact with cell surface receptors, modulating signal transduction pathways involved in cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar compounds to (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE include other benzodioxole and oxazole derivatives. These compounds share structural similarities but differ in their substituents and functional groups, which can affect their chemical reactivity and biological activity. For example, dichloroanilines are similar in that they contain an aniline ring with chlorine substituents, but they differ significantly in their overall structure and properties .

Properties

IUPAC Name

(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-12(2)14-5-3-13(4-6-14)9-16-20(22)25-19(21-16)15-7-8-17-18(10-15)24-11-23-17/h3-10,12H,11H2,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMVBPRFCPEPJF-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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